3,5-Difluoro-2-hydroxybenzoic acid, commonly known as 3,5-difluorosalicylic acid, is a highly electron-deficient, di-fluorinated aromatic compound utilized as a premium building block in agrochemical, pharmaceutical, and coordination chemistry applications. The introduction of fluorine atoms at the 3 and 5 positions creates a strong electron-withdrawing effect that significantly lowers the pKa of the carboxylic acid group compared to unfluorinated baselines, fundamentally altering its lipophilicity, hydrogen-bonding capacity, and metal-ligand complexation behavior . For industrial and laboratory procurement, this compound is primarily sourced as a high-purity precursor for synthesizing heteroligand metal complexes, tuberculostatic active pharmaceutical ingredients (APIs), and potent plant systemic acquired resistance (SAR) inducers, offering a distinct reactivity profile that standard salicylic acid cannot replicate.
Attempting to substitute 3,5-difluoro-2-hydroxybenzoic acid with standard salicylic acid or mono-fluorinated analogs (such as 5-fluorosalicylic acid) results in critical failures in both downstream synthesis and biological efficacy. The dual fluorine substitution fundamentally shifts the molecule's electronic distribution, drastically lowering the pKa and altering the pH requirements for salt formation and metal coordination. In application-critical performance models, such as agrochemical disease resistance induction, mono-fluorinated or unfluorinated baselines fail to trigger the target receptor pathways at equivalent low-dose concentrations [1]. Consequently, substituting this compound with cheaper, more common in-class alternatives compromises formulation stability, reduces active ingredient bioavailability, and nullifies the specific steric and electronic interactions required for advanced pharmaceutical and agricultural targets.
In comparative assays measuring the induction of pathogenesis-related (PR-1a) proteins for plant systemic acquired resistance, 3,5-difluorosalicylic acid demonstrates potent activity at concentrations where standard baselines fail. At a low-dose threshold of 0.1 mM, 3,5-difluorosalicylic acid successfully induced measurable PR-1a accumulation, whereas both salicylic acid and 5-fluorosalicylic acid were completely inactive at this concentration [1]. Furthermore, at elevated doses (0.5 to 1.0 mM), the di-fluorinated compound induced significantly higher protein levels than the unfluorinated baseline, proving its superior efficacy as a resistance trigger.
| Evidence Dimension | PR-1a protein induction threshold |
| Target Compound Data | Active and measurable induction at 0.1 mM |
| Comparator Or Baseline | Salicylic acid and 5-fluorosalicylic acid (0% induction at 0.1 mM) |
| Quantified Difference | Measurable biological induction vs. complete inactivity at the 0.1 mM threshold |
| Conditions | In vivo plant systemic acquired resistance (SAR) model |
Allows agrochemical formulators to achieve target efficacy at lower active ingredient concentrations, directly reducing raw material costs and environmental load.
The procurement and scale-up of 3,5-difluorosalicylic acid depend heavily on the chosen synthetic route. Historically, direct fluorination of salicylic acid using highly corrosive fluorine gas and anhydrous HF yielded a maximum of only 31% of the 3,5-difluoro derivative. Modern, process-friendly synthetic routes utilizing the formylation of 2,4-difluorophenol followed by sodium chlorite oxidation achieve yields of 73% to 79% [1]. This route completely eliminates the need for specialized HF-resistant apparatus and highly toxic F2 gas, drastically improving manufacturability.
| Evidence Dimension | Synthesis yield and process safety |
| Target Compound Data | 73-79% yield via 2,4-difluorophenol formylation/oxidation |
| Comparator Or Baseline | 31% yield via direct fluorination of salicylic acid |
| Quantified Difference | >2.3-fold increase in yield while eliminating highly corrosive F2/HF gas requirements |
| Conditions | Laboratory-to-pilot scale synthesis and oxidation |
Dictates the procurement strategy for raw materials, favoring the 2,4-difluorophenol route for safer, higher-yielding, and more cost-effective commercial scale-up.
The introduction of two highly electronegative fluorine atoms significantly increases the acidity of the carboxylic acid group. The predicted pKa of 3,5-difluorosalicylic acid is approximately 2.06, compared to the established pKa of 2.97 for standard salicylic acid . This heightened acidity directly influences the compound's solubility profile, dictates the pH requirements for salt formation in pharmaceutical formulations, and alters the stability constants when forming heteroligand metal complexes with transition metals.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~2.06 |
| Comparator Or Baseline | Salicylic acid (pKa ~2.97) |
| Quantified Difference | ~0.9 pH unit reduction in pKa |
| Conditions | Aqueous/hydro-organic solution predictions |
Critical for chemists designing metal-organic frameworks or formulating soluble pharmaceutical salts, as it dictates the required pH for complete deprotonation and stable coordination.
Due to its superior PR-1a induction at ultra-low concentrations (0.1 mM) compared to unfluorinated baselines, this compound is an optimal active ingredient or lead scaffold for developing agricultural sprays that induce systemic acquired resistance (SAR) against pathogens like the Tobacco Mosaic Virus (TMV) [1].
The compound serves as a critical, high-yield intermediate in drug discovery. For example, targeted amination of this core yields 4-amino-3,5-difluorosalicylic acid, a derivative that exhibits high tuberculostatic activity, making the di-fluoro starting material essential for anti-mycobacterial pharmaceutical pipelines [2].
Driven by its lowered pKa (~2.06) and unique electron-withdrawing profile, 3,5-difluorosalicylic acid is highly suitable as a primary ligand in coordination chemistry. It is specifically procured for synthesizing Cu(II) or biogenic metal complexes with bipyridine coligands, which are deployed in advanced antifungal and antibacterial material research [3].
Irritant